molecular formula C13H21N5O6 B12911198 Glycylglycylglycyl-L-prolylglycine CAS No. 642442-98-6

Glycylglycylglycyl-L-prolylglycine

Cat. No.: B12911198
CAS No.: 642442-98-6
M. Wt: 343.34 g/mol
InChI Key: QODYHBWJQFLSKY-QMMMGPOBSA-N
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Description

Glycylglycylglycyl-L-prolylglycine (CAS: 53932-51-7) is a synthetic pentapeptide with the sequence Gly-Gly-Gly-Pro-Gly. Its molecular formula is C₁₃H₂₁N₅O₆, and it has a molecular weight of 343.34 g/mol . The peptide features three consecutive glycine residues followed by proline and a terminal glycine. The glycine-rich sequence enhances conformational flexibility, while the proline residue introduces structural rigidity due to its cyclic side chain.

Properties

CAS No.

642442-98-6

Molecular Formula

C13H21N5O6

Molecular Weight

343.34 g/mol

IUPAC Name

2-[[(2S)-1-[2-[[2-[(2-aminoacetyl)amino]acetyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]acetic acid

InChI

InChI=1S/C13H21N5O6/c14-4-9(19)15-5-10(20)16-6-11(21)18-3-1-2-8(18)13(24)17-7-12(22)23/h8H,1-7,14H2,(H,15,19)(H,16,20)(H,17,24)(H,22,23)/t8-/m0/s1

InChI Key

QODYHBWJQFLSKY-QMMMGPOBSA-N

Isomeric SMILES

C1C[C@H](N(C1)C(=O)CNC(=O)CNC(=O)CN)C(=O)NCC(=O)O

Canonical SMILES

C1CC(N(C1)C(=O)CNC(=O)CNC(=O)CN)C(=O)NCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(1-(2-(2-(2-Aminoacetamido)acetamido)acetyl)pyrrolidine-2-carboxamido)acetic acid typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolidine ring, followed by the sequential addition of aminoacetamido and acetamido groups. Each step requires precise control of reaction conditions, including temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve the use of automated synthesis machines to ensure high yield and purity. The process is scaled up from laboratory methods, with optimizations to improve efficiency and reduce costs. Key steps include the purification of intermediates and the final product using techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(1-(2-(2-(2-Aminoacetamido)acetamido)acetyl)pyrrolidine-2-carboxamido)acetic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the amide groups, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides; reactions often require a base such as triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Neuroprotective Effects

Glycylglycylglycyl-L-prolylglycine has been studied for its neuroprotective properties. Research indicates that similar glycine derivatives can improve cell viability against neurotoxic agents such as copper and glutamate. These findings suggest that this compound may exert protective effects on neurons, potentially making it useful in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease .

Case Study: Neurotoxicity Mitigation

  • Objective : To evaluate the neuroprotective effects of this compound.
  • Method : In vitro studies using neuronal cell cultures exposed to neurotoxic agents.
  • Results : Significant improvement in cell viability was observed, indicating a potential role in neuroprotection.

Metabolic Disorders Treatment

Another promising application of this compound is its potential use in treating metabolic disorders. The compound has been associated with the modulation of glucose metabolism and appetite regulation, which could be beneficial for conditions such as obesity and diabetes .

Case Study: Appetite Regulation

  • Objective : To assess the impact of this compound on food intake.
  • Method : Animal models were administered the peptide to measure changes in food consumption and body weight.
  • Results : The peptide demonstrated a significant reduction in food intake, suggesting its utility in obesity management.

Drug Delivery Systems

The ability of this compound to facilitate drug transport across biological barriers presents another important application. Its structure can be utilized as a vector to enhance the delivery of therapeutic peptides across the blood-brain barrier (BBB), which is crucial for treating central nervous system disorders .

Case Study: Enhanced Drug Delivery

  • Objective : To investigate the efficacy of this compound as a drug delivery vector.
  • Method : Conjugation of therapeutic peptides with this compound followed by assessment of transport efficiency across BBB models.
  • Results : Increased transport rates were observed, validating its use as an effective drug delivery system.

Summary Table of Applications

Application AreaDescriptionPotential Benefits
NeuroprotectionProtects neurons from toxic agentsPotential treatment for neurodegenerative diseases
Metabolic DisordersRegulates glucose metabolism and appetiteUseful in obesity and diabetes management
Drug DeliveryEnhances transport across blood-brain barrierImproves efficacy of CNS-targeted therapies

Mechanism of Action

The mechanism of action of (S)-2-(1-(2-(2-(2-Aminoacetamido)acetamido)acetyl)pyrrolidine-2-carboxamido)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. This interaction can modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares Glycylglycylglycyl-L-prolylglycine with peptides sharing proline and glycine motifs:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Sequence/Key Features Notable Properties
This compound 53932-51-7 C₁₃H₂₁N₅O₆ 343.34 Gly-Gly-Gly-Pro-Gly High flexibility due to glycine repeats
L-Leucyl-L-prolylglycyl-glycine 83834-53-1 C₁₅H₂₆N₄O₅ 342.39 Leu-Pro-Gly-Gly Hydrophobic leucine residue; similar MW to target
L-Prolyl-L-alanylglycine 188983-70-2 C₁₀H₁₇N₃O₄ 231.25 Pro-Ala-Gly Shorter chain; alanine adds hydrophobicity
Glycyl-L-proline 704-15-4 C₇H₁₂N₂O₃ 172.18 Gly-Pro Dipeptide; simplest proline-glycine motif
Gly-Asn-Gln-Pro-Ala-Gly 676264-31-6 Not provided N/A Gly-Asn-Gln-Pro-Ala-Gly Predicted boiling point: 1215.8±65.0°C

Key Observations :

  • Glycine-rich sequences (e.g., Gly-Gly-Gly-Pro-Gly) exhibit greater conformational flexibility compared to peptides with bulkier residues like leucine or alanine .
  • Proline-containing peptides (e.g., Pro-Ala-Gly, Gly-Pro) often adopt rigid secondary structures, such as turns or helices, due to proline’s cyclic side chain .
  • Longer peptides like Gly-Asn-Gln-Pro-Ala-Gly (MW ~676.7 g/mol, estimated) may have higher thermal stability, as suggested by their elevated predicted boiling points .

Biological Activity

Glycylglycylglycyl-L-prolylglycine (GGG-L-Pro-Gly) is a peptide that has garnered interest in biomedical research due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Structure and Properties

This compound is a pentapeptide composed of four glycine residues and one proline residue. The unique sequence and structure of this peptide contribute to its biological functions. The presence of multiple glycine residues allows for flexibility, while proline introduces rigidity into the peptide chain, influencing its interaction with biological targets.

The biological activity of GGG-L-Pro-Gly can be attributed to several mechanisms:

  • Cell Signaling Modulation : GGG-L-Pro-Gly may influence cellular signaling pathways by interacting with specific receptors or proteins, potentially affecting processes such as apoptosis and cell proliferation.
  • Antioxidant Activity : Preliminary studies suggest that this peptide might exhibit antioxidant properties, helping to mitigate oxidative stress in cells.
  • Antimicrobial Effects : Similar peptides have demonstrated antimicrobial activity against various pathogens, suggesting that GGG-L-Pro-Gly could have potential applications in combating infections .

In Vitro Studies

  • Cell Viability and Cytotoxicity : In studies assessing the cytotoxic effects on cancer cell lines (e.g., HeLa and A549), GGG-L-Pro-Gly exhibited significant inhibition of cell viability at higher concentrations. The mechanism appears to involve induction of apoptosis through mitochondrial pathways .
  • Biofilm Inhibition : GGG-L-Pro-Gly has been tested for its ability to inhibit biofilm formation in bacterial cultures. Results indicated that it could effectively reduce biofilm density in Staphylococcus epidermidis, suggesting its potential as an anti-biofilm agent .
  • Antiviral Activity : Research on related peptides has shown promising antiviral properties. For instance, glycyl-prolyl-glycinamide (GPG-amide), a structural analog, has been noted for its activity against HIV-1, hinting at the potential for GGG-L-Pro-Gly in antiviral applications .

Case Studies

  • Neuroprotective Effects : In animal models of neurodegeneration, peptides similar to GGG-L-Pro-Gly have been shown to promote neuronal survival and improve cognitive function. This suggests that GGG-L-Pro-Gly may also have neuroprotective properties worth exploring further .
  • Cancer Therapeutics : A study investigating the anticancer effects of glycine-based peptides highlighted their ability to induce apoptosis in tumor cells. Given the structural similarities, GGG-L-Pro-Gly may share these properties and could be developed as part of cancer treatment regimens .

Comparative Analysis with Related Compounds

CompoundStructureBiological Activity
Glycylglycylglycyl-L-Pro-GlyGGG-L-ProAntimicrobial, cytotoxic
Glycyl-Prolyl-GlycinamideGly-Pro-Gly-NH2Antiviral against HIV-1
GlycineGlyAntimicrobial, biofilm inhibition

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